Magnesium dimetaphosphate

Vue d'ensemble

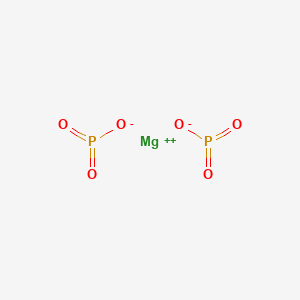

Description

Magnesium dimetaphosphate is an inorganic compound with the chemical formula MgO6P2. It appears as a white crystalline powder and is soluble in water. it exhibits reduced stability in acidic environments. This compound is commonly used as a flame retardant due to its excellent flame-retardant properties. Additionally, it serves as a desiccant, a source of phosphorus in phosphate fertilizers, and a component in catalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium dimetaphosphate is typically synthesized by reacting phosphoric acid with magnesium oxide. The process involves dissolving phosphoric acid in an appropriate amount of water and then mixing it with magnesium oxide. The reaction mixture is then subjected to controlled conditions to facilitate the formation of this compound. The product is subsequently filtered, washed, and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium dimetaphosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form magnesium phosphate and phosphoric acid.

Thermal Decomposition: Upon heating, it decomposes to form magnesium pyrophosphate and other phosphorus oxides.

Reaction with Acids: It reacts with strong acids to form phosphoric acid and magnesium salts.

Common Reagents and Conditions:

Hydrolysis: Water at room temperature.

Thermal Decomposition: Elevated temperatures (above 300°C).

Reaction with Acids: Strong acids like hydrochloric acid or sulfuric acid at room temperature.

Major Products Formed:

Hydrolysis: Magnesium phosphate and phosphoric acid.

Thermal Decomposition: Magnesium pyrophosphate and phosphorus oxides.

Reaction with Acids: Phosphoric acid and magnesium salts.

Applications De Recherche Scientifique

Bone Regeneration

Magnesium metaphosphate is increasingly recognized for its role in bone regeneration. Research indicates that magnesium phosphate cements (MPC) can enhance bone healing processes by providing a favorable environment for osteoblast activity. A study demonstrated that MPC eluted magnesium ions over time, which positively influenced bone remodeling without cytotoxic effects on osteoblasts .

Key Findings:

- Elution Properties: Magnesium ions were released at varying rates, with a significant spike observed at 17 weeks, indicating a sustained release that supports bone regeneration .

- Biocompatibility: MPCs are biocompatible and biodegradable, making them suitable for use in bone grafts and cements .

Tissue Engineering

In tissue engineering, magnesium metaphosphate is utilized as a scaffold material due to its excellent biocompatibility and mechanical properties. The material can be processed into various forms such as cements and coatings, which are essential for supporting cell growth and tissue integration.

Case Study:

A review highlighted the use of magnesium phosphate-based biomaterials in tissue engineering applications, emphasizing their ability to mimic the mineral composition of bone . The study also discussed challenges such as optimizing degradation rates to match tissue regeneration rates.

Drug Delivery Systems

Magnesium metaphosphate has potential applications in drug delivery systems, particularly in nanomedicine. Its ability to form nanoparticles allows for targeted delivery of therapeutic agents while minimizing side effects.

Material Science Applications

Magnesium metaphosphate is also utilized in ceramic formulations where it contributes to enhanced mechanical properties and thermal stability. Its incorporation into ceramic matrices can improve performance in high-temperature applications.

Comparative Analysis of Magnesium Metaphosphate Applications

A comparison of magnesium metaphosphate with other phosphate-based materials reveals its unique advantages:

| Material Type | Advantages | Limitations |

|---|---|---|

| Calcium Phosphate | Excellent biocompatibility | Slow resorption |

| Magnesium Phosphate | Faster setting times; better mechanical strength | Limited long-term data |

| Magnesium Metaphosphate | High durability; suitable for optical applications | Potential cost implications |

Mécanisme D'action

The mechanism by which magnesium dimetaphosphate exerts its effects is primarily through its ability to release phosphorus and magnesium ions. These ions play crucial roles in various biochemical and physiological processes. For instance, phosphorus is essential for energy transfer and storage, while magnesium is a cofactor for numerous enzymatic reactions. The compound’s flame-retardant properties are attributed to its ability to form a protective char layer when exposed to heat, thereby preventing the spread of flames .

Comparaison Avec Des Composés Similaires

Magnesium dimetaphosphate can be compared with other similar compounds such as:

Dimagnesium phosphate (MgHPO4): This compound is a magnesium salt of monohydrogen phosphate and is commonly used as a nutritional supplement.

Magnesium pyrophosphate (Mg2P2O7): Formed through the thermal decomposition of this compound, it is used in various industrial applications, including ceramics and glass manufacturing.

Magnesium hydrogen phosphate trihydrate (MgHPO4·3H2O): Known for its use in agricultural and pharmaceutical applications, it differs from this compound in its hydration state and specific applications.

This compound stands out due to its unique combination of flame-retardant properties, solubility in water, and its role as a phosphorus source in various applications .

Activité Biologique

Magnesium dimetaphosphate (Mg(PO3)2) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article explores its biological significance, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a magnesium salt of metaphosphoric acid. Its structure allows it to participate in various biochemical processes, particularly those related to bone metabolism and cellular functions. The compound's properties make it a candidate for applications in bone regeneration, drug delivery systems, and as a biomaterial in orthopedic surgery.

Mechanisms of Biological Activity

-

Bone Metabolism :

Magnesium plays a crucial role in maintaining bone health. It is involved in the regulation of calcium homeostasis and the activation of vitamin D, both essential for bone mineralization. This compound may enhance these processes by providing a source of magnesium ions that can be utilized by osteoblasts during bone formation. -

Cellular Functions :

Magnesium is known to act as a cofactor for over 600 enzymes, influencing metabolic pathways such as ATP synthesis and protein synthesis. The presence of magnesium ions from this compound can facilitate these enzymatic reactions, promoting cell proliferation and differentiation. -

Antibacterial Properties :

Recent studies have indicated that magnesium phosphate compounds can exhibit antibacterial properties, making them suitable for use in medical applications where infection control is critical. The release of magnesium ions can inhibit bacterial growth while maintaining cell viability.

Case Studies and Experimental Data

-

Bone Regeneration Studies :

A study evaluated the elution properties of magnesium phosphate cement (MPC), which contains this compound. Results demonstrated significant magnesium ion release over time, correlating with enhanced bone regeneration capabilities without cytotoxic effects on osteoblasts .Time Point (Weeks) Magnesium Ion Release (nm/20 ml) Phosphate Ion Release (nm/20 ml) 2 28,688 ± 22,947 317,283 ± 38,386 4 6,056 ± 20,701 143,269 ± 41,033 17 240,036 ± 92,347 -3,921 ± 12,698 -

Cardiovascular Health :

A randomized controlled trial explored the effects of oral magnesium supplementation on arterial stiffness in patients with chronic kidney disease (CKD). The study found that magnesium supplementation could improve arterial stiffness and reduce calcification propensity over a 24-week period . This suggests that this compound may have similar effects due to its bioavailability. -

Cellular Studies :

Research indicates that magnesium ions can modulate insulin signaling pathways and enhance cell adhesion . These findings support the notion that this compound could positively influence metabolic functions at the cellular level.

Propriétés

InChI |

InChI=1S/Mg.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJYKEDKMHDZBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872572 | |

| Record name | Magnesium dimetaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-12-1 | |

| Record name | Magnesium dimetaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dimetaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dimetaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.